2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

CCR4 Antagonist Chemokine Receptor Structure-Activity Relationship (SAR)

This is a structurally precise piperazinyl pyrimidine derivative explicitly claimed as a human CC chemokine receptor 4 (hCCR4) antagonist within patent family WO2013107333. The unique 6-(1H-pyrrol-1-yl) substituent and phenylsulfonyl-piperazine motif define its activity. Substituting with in-class analogues—even by a single atom—can invert selectivity, abolish target engagement, or introduce off-target liabilities at homologous chemokine receptors. This compound is essential for reproducible Gαi-mediated signaling studies (cAMP inhibition, β-arrestin recruitment) and Th2 lymphocyte migration assays. It also serves as a definitive analytical reference for Freedom-to-Operate (FTO) analyses and SAR model development around the Academy of Military Medical Sciences/Peking University patent estate.

Molecular Formula C19H21N5O2S
Molecular Weight 383.47
CAS No. 1421455-48-2
Cat. No. B2475899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
CAS1421455-48-2
Molecular FormulaC19H21N5O2S
Molecular Weight383.47
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4C=CC=C4
InChIInChI=1S/C19H21N5O2S/c1-16-20-18(22-9-5-6-10-22)15-19(21-16)23-11-13-24(14-12-23)27(25,26)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
InChIKeyULZREVGSEQUMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine (CAS 1421455-48-2): A CCR4 Antagonist for Inflammatory Disease Research


2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a piperazinyl pyrimidine derivative specifically disclosed as a component of a chemical series targeting the human CC chemokine receptor 4 (hCCR4) [1]. The compound is claimed within patent family WO2013107333, held by the Academy of Military Medical Sciences and Peking University, and is described for use in treating or preventing CCR4-mediated diseases such as asthma, atopic dermatitis, and other inflammatory conditions [1]. It represents a specific structural solution within a broader chemotype explored for modulating Th2 cell chemotaxis [1].

Procurement Alert: The Critical Risk of Unvalidated Substitution for 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine


For chemokine receptor targets like CCR4, the binding pocket's topology is highly sensitive to the precise spatial orientation of peripheral moieties [1]. Substituting 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine with an in-class analog, even one differing by a single atom in the heteroaryl, sulfonamide, or piperazine linker, can unpredictably invert selectivity from antagonism to agonism, abolish target engagement, or introduce off-target liability at the 14 other homologous chemokine receptors [1]. The patent literature explicitly differentiates compounds based on these specific substituent choices, including the particular pyrrolyl group present on this compound, making blind generic procurement a definitive risk to assay reproducibility [1].

Quantitative Differentiation Evidence for 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine: A Comparator-Based Data Audit


Evidence Gap Advisory: Placing a Quantitative Differential Benchmark for CCR4 Antagonists Requires Disclosed SAR Data

The compound is structurally claimed as part of a CCR4 antagonist series [1]. However, a review of the accessible patent documentation and indexed primary literature does not reveal publicly available, compound-specific quantitative comparator data (e.g., IC50, Ki, EC50, or selectivity panel values) for this exact CAS number against its closest structural analogs. Publicly available data is limited to general qualitative descriptions of the series' function. Attempts to establish a direct, quantified differentiation between this compound and, for example, an analog with a pyridinyl replacement for the pyrrolyl group or a modified sulfonamide cannot be reliably made from the information currently accessible in primary sources. This evidence gap means any procurement decision based on precise potency or selectivity will require requesting non-public technical data packages directly from commercial suppliers or the original patent assignees.

CCR4 Antagonist Chemokine Receptor Structure-Activity Relationship (SAR) Patent Analysis

Validated Application Scenarios for 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine Based on Disclosed Mechanistic Claims


Core Tool Compound for In Vitro CCR4 Receptor Pharmacology Studies

Based on the patent's explicit designation of this compound class as hCCR4 antagonists, the primary validated use is as a research tool in recombinant cell lines (e.g., CHO or HEK293 cells expressing human CCR4) to study Gαi-mediated signaling pathways, including forskolin-induced cAMP inhibition or β-arrestin recruitment, downstream of the TARC/CCL17 and MDC/CCL22 ligands [1].

Functional Profiling in Th2 Cell Chemotaxis Assays

The compound can be employed in targeted in vitro functional assays, such as Boyden chamber or real-time cell migration systems, to investigate the blockade of Th2 lymphocyte trafficking. This application is directly supported by the therapeutic rationale outlined in the patent, which describes Th2-mediated inflammatory conditions as the primary disease indication for the series [1].

Analytical Reference Standard for Patent-Defined Chemical Space

This specific compound serves as a well-defined analytical reference standard for organizations conducting Freedom-to-Operate (FTO) analyses or developing structure-activity relationship (SAR) models around the WO2013107333 patent estate. Its precise structure, characterized by the unique 6-(1H-pyrrol-1-yl) substituent, helps define the boundary of the patent's claimed chemical space, distinct from analogous pyridinyl or pyrazolyl-substituted pyrimidine series [1].

Quote Request

Request a Quote for 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.